molecular formula C18H25N5O2 B8503102 1-(t-Butoxycarbonyl)4-((2-benzyl)tetrazol-5-yl)piperidine

1-(t-Butoxycarbonyl)4-((2-benzyl)tetrazol-5-yl)piperidine

Cat. No. B8503102
M. Wt: 343.4 g/mol
InChI Key: QLMBZAJXROHULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(t-Butoxycarbonyl)4-((2-benzyl)tetrazol-5-yl)piperidine is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(t-Butoxycarbonyl)4-((2-benzyl)tetrazol-5-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(t-Butoxycarbonyl)4-((2-benzyl)tetrazol-5-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(t-Butoxycarbonyl)4-((2-benzyl)tetrazol-5-yl)piperidine

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H25N5O2/c1-18(2,3)25-17(24)22-11-9-15(10-12-22)16-19-21-23(20-16)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3

InChI Key

QLMBZAJXROHULI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(N=N2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 438 mg (1.7 mmol) of 1-(t-butoxycarbonyl)-4-(1H-tetrazol-5-yl)piperidine (from Step B) in 2 mL of DMF at 0° C. was treated with 83 mg (0.50 mmol) of sodium hydride (60% in mineral oil) and 0.41 mL (3.4 mmol) of benzyl bromide. The resulting mixture was warmed to rt and stirred for 2.5 h. The mixture was partitioned between 50 mL of ether and 50 mL of water and the layers were separated. The organic layer was washed with 50 mL sat'd brine, dried over magnesium sulfate and concentrated. Flash chromatography using 2:1 v/v methylene chloride/ether, then 1:2 v/v methylene chloride/ether afforded 85 mg (15%) of 1-(t-butoxycarbonyl)-4-(2-(benzyl)-(2H)tetrazol-5-yl)piperidine. Elution with 2:1 v/v ethyl acetate/methylene chloride afforded 95 mg (17%) of 1-(t-butoxycarbonyl)-4-(1-(benzyl)-(1H)-tetrazol-5-yl)piperidine.
Quantity
438 mg
Type
reactant
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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